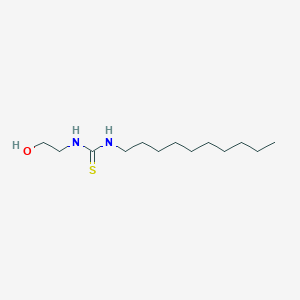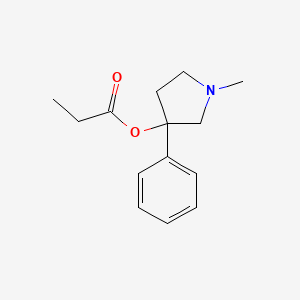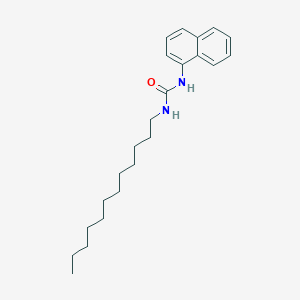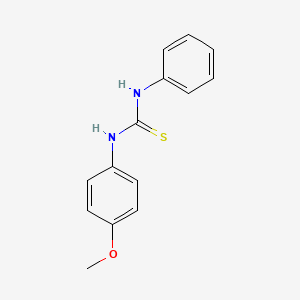![molecular formula C23H36N2O B12000796 N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide](/img/structure/B12000796.png)
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide is an organic compound characterized by a long aliphatic chain and a conjugated system involving a phenyl group and a double bond. This compound is of interest due to its unique structural properties, which make it a subject of study in various fields such as organic chemistry, materials science, and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide typically involves the condensation of tetradecanamide with cinnamaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the imine linkage. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond and the phenyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the imine linkage, converting it into an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for hydroxylation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used to convert the imine to an amine.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Amines.
Substitution: Brominated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide is used as a model compound to study imine formation and stability. Its unique structure also makes it a candidate for studying conjugated systems and their electronic properties.
Biology
The compound’s potential biological activity is of interest, particularly its interactions with biological membranes due to its amphiphilic nature. It may serve as a model for studying membrane-bound processes and the behavior of long-chain amides in biological systems.
Medicine
Research into the medicinal applications of this compound includes its potential use as an antimicrobial agent. Its structure suggests it could interact with microbial cell membranes, disrupting their integrity and leading to cell death.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals, such as surfactants and emulsifiers, due to its amphiphilic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]nonanamide: Similar structure but with a shorter aliphatic chain.
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]octadecanamide: Similar structure but with a longer aliphatic chain.
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]hexadecanamide: Similar structure with a different chain length.
Uniqueness
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide is unique due to its specific chain length, which balances hydrophobic and hydrophilic interactions, making it particularly effective in applications requiring amphiphilic properties. Its specific structure also allows for unique interactions in both chemical and biological systems, distinguishing it from its shorter or longer chain analogs.
Propriétés
Formule moléculaire |
C23H36N2O |
|---|---|
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide |
InChI |
InChI=1S/C23H36N2O/c1-2-3-4-5-6-7-8-9-10-11-15-20-23(26)25-24-21-16-19-22-17-13-12-14-18-22/h12-14,16-19,21H,2-11,15,20H2,1H3,(H,25,26)/b19-16+,24-21+ |
Clé InChI |
GYMDVZROOSIFKQ-ZMYQQVJKSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)N/N=C/C=C/C1=CC=CC=C1 |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NN=CC=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(4-Tert-butylphenyl)-4-{[(E)-(4-isopropylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12000731.png)
![11-Hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12000732.png)
![2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12000736.png)


![5-(4-tert-butylphenyl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000752.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12000758.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12000761.png)


![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000768.png)
